

EZM2302 plasma protein binding

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Compound Focus: EZM 2302

CAS No.: 1628830-21-6

Cat. No.: S527695

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Available Data on EZM2302

The table below summarizes the key technical information for EZM2302 that is available from the search results.

| Parameter | Value / Description | Source |
|------------------------------|---|----------------|
| CAS Number | 1628830-21-6 | [1] |
| Molecular Formula | C ₂₉ H ₃₇ ClN ₆ O ₅ | [1] |
| Molecular Weight | 585.09 | [1] |
| Target | CARM1 (PRMT4) | [1] [2] [3] |
| Biochemical IC ₅₀ | 6 nM | [1] [2] [3] |
| Mechanism of Action | Potent, selective, orally active inhibitor; binds to the substrate-binding pocket of CARM1. | [1] [2] [3] |
| Primary Cellular Effects | Inhibits methylation of PABP1 and SmB; induces cell stasis/anti-proliferation in multiple myeloma cell lines. | [1] [2] [3] |

| Parameter | Value / Description | Source |
|------------------|--|----------------|
| In Vivo Activity | Shows dose-dependent anti-tumor activity in multiple myeloma xenograft models in mice. | [1] [2] [3] |

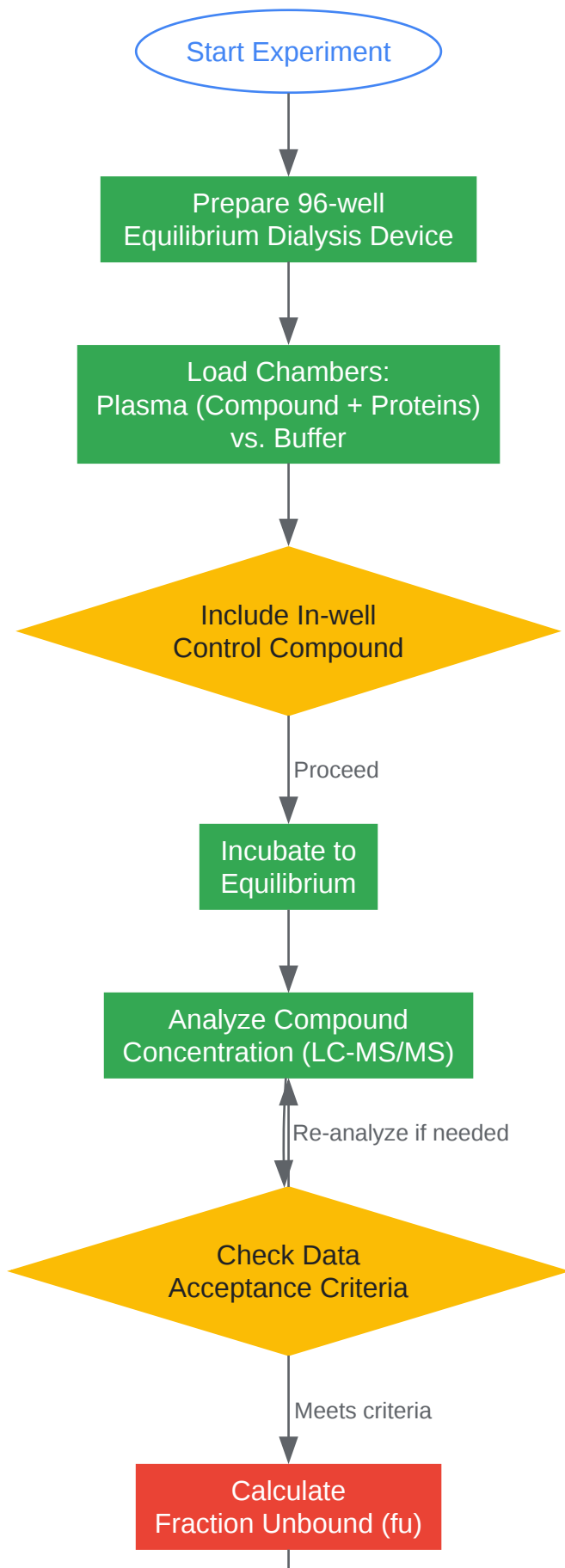
Experimental Protocols for Key Assays

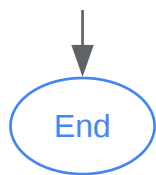
Although plasma protein binding data is missing, the methodologies for other critical experiments are described in the literature.

- **Biochemical Potency (IC₅₀) Assay:** The half-maximum inhibitory concentration (IC₅₀) of **6 nM** was determined using a biochemical assay that measures CARM1's methyltransferase activity. The assay uses a synthetic peptide containing the histone H3 arginine 17 (H3R17) sequence as a substrate. Inhibition is measured by quantifying the reduction in methyl group transfer from S-adenosylmethionine (SAM) to the peptide [4] [2] [3].
- **Cellular Target Engagement:** Treatment of multiple myeloma cell lines with EZM2302 led to a reduction in the methylation levels of known CARM1 substrates, such as PABP1 and SmB. This is typically assessed via **western blotting** using antibodies specific to the dimethylated forms of these proteins, confirming that the compound engages with its target in a cellular environment [1] [2].
- **In Vivo Efficacy Studies:** The anti-tumor activity was evaluated in mouse xenograft models of multiple myeloma. Mice were administered EZM2302 **orally**, often twice daily for 21 days. Tumor growth was monitored and compared to a control group, demonstrating significant dose-dependent growth inhibition [1] [2].

Standard Methodology for Plasma Protein Binding

While data for EZM2302 is unavailable, the measurement of plasma protein binding is a standard pharmacokinetic assay. The following diagram illustrates the general workflow for determining this parameter using equilibrium dialysis, a common method cited in the search results [5].





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This method determines the **fraction unbound (f_u)**, a critical parameter for calculating the clinically relevant, pharmacologically active concentration of a drug [5]. To ensure data quality, it is recommended to implement an **in-well control** that is analyzed concurrently with the new chemical entity, and to set data acceptance criteria based on the performance of this control [5].

How to Proceed

The absence of plasma protein binding data for EZM2302 in the public domain presents a common challenge in pre-clinical research. You may consider the following paths forward:

- **Consult Specialized Databases:** Search dedicated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) or pharmaceutical research databases, which sometimes contain proprietary data not found in general scientific literature.
- **Estimate Values:** Use in silico prediction tools that can estimate plasma protein binding based on the compound's physicochemical properties (e.g., molecular weight, lipophilicity).
- **Direct Inquiry:** If possible, contact the organizations mentioned in the sources, such as MedChemExpress [1] or the authors of the primary research papers [2] [3], to inquire if this data is available.

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References

1. EZM 2302 | CARM1 Inhibitor [medchemexpress.com]
2. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [pmc.ncbi.nlm.nih.gov]

3. Identification of a CARM1 Inhibitor with Potent In Vitro and ... [nature.com]
4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In ... [pmc.ncbi.nlm.nih.gov]
5. Understanding and reducing the experimental variability of ... [pubmed.ncbi.nlm.nih.gov]

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